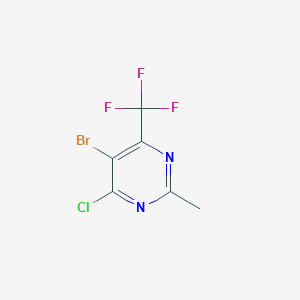

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methyl-4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines.

Oxidation Reactions: Formation of pyrimidine oxides.

Reduction Reactions: Formation of dehalogenated pyrimidines.

Coupling Reactions: Formation of biaryl pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its functional groups that can be modified for desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

- 2-Chloro-4-(trifluoromethyl)pyridine

- 5-Bromo-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Biological Activity

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H3BrClF3N2, with a molecular weight of approximately 228.5 g/mol. The compound features a pyrimidine ring substituted with bromine, chlorine, a methyl group, and a trifluoromethyl group, which enhances its lipophilicity and potential to penetrate biological membranes .

Synthesis

The synthesis of this compound typically involves halogenation reactions. Common reagents include sodium methoxide and palladium catalysts for coupling reactions. Industrial production often employs large-scale halogenation processes to optimize yield and purity.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, in vitro studies have shown that it can potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated promising activity against HepG2 cells, with IC50 values ranging from 29 to 59 µM depending on the specific derivative tested . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | This compound | 40 - 204 |

| MCF-7 | Various Derivatives | 29 - 59 |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing its binding affinity to target proteins and enzymes. SAR studies indicate that electron-withdrawing groups at specific positions on the pyrimidine ring can lead to enhanced anti-inflammatory and anticancer activities .

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including our compound of interest, using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to controls .

- Cytotoxicity Study : Another investigation focused on the cytotoxic effects of various derivatives against multiple cancer cell lines, revealing that modifications in substituents led to varying levels of potency against HepG2 and MCF-7 cells. The most potent derivative showed an IC50 comparable to well-known chemotherapeutics .

Properties

Molecular Formula |

C6H3BrClF3N2 |

|---|---|

Molecular Weight |

275.45 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H3BrClF3N2/c1-2-12-4(6(9,10)11)3(7)5(8)13-2/h1H3 |

InChI Key |

ZRXPTAGVVWKCCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.